molecular formula C5H7N3O2S B3296555 3-Methylpyrazine-2-sulfonamide CAS No. 89391-76-4

3-Methylpyrazine-2-sulfonamide

Cat. No.: B3296555
CAS No.: 89391-76-4
M. Wt: 173.2 g/mol
InChI Key: VJGJIPSXLFPAPE-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-sulfonamide: is a chemical compound with the molecular formula C5H7N3O2S and a molecular weight of 173.19 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound, and features a sulfonamide group attached to the pyrazine ring

Mechanism of Action

Target of Action

3-Methylpyrazine-2-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from accessing the site, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the production of folic acid, a vital component for DNA synthesis in bacteria . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

They are primarily excreted unchanged in the urine . These properties contribute to their bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth and replication . By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the absorption and metabolism of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methylpyrazine-2-sulfonamide can be achieved through several methodsThe reaction typically proceeds under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

3-Methylpyrazine-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry:

In chemistry, 3-Methylpyrazine-2-sulfonamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine:

Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors .

Industry:

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Comparison with Similar Compounds

  • 3-Methylpyrazine-2-sulfonic acid
  • 3-Methylpyrazine-2-amine
  • 3-Methylpyrazine-2-thiol

Comparison:

Compared to these similar compounds, 3-Methylpyrazine-2-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. For instance, the sulfonamide group enhances its ability to inhibit enzymes, making it more effective in certain medicinal applications .

Properties

IUPAC Name

3-methylpyrazine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-4-5(11(6,9)10)8-3-2-7-4/h2-3H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJIPSXLFPAPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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